(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16363456
InChI: InChI=1S/C27H21NO6/c1-28-15-17(21-6-4-5-7-23(21)28)12-25-26(29)22-9-8-18(14-24(22)34-25)33-27(30)16-10-19(31-2)13-20(11-16)32-3/h4-15H,1-3H3/b25-12+
SMILES:
Molecular Formula: C27H21NO6
Molecular Weight: 455.5 g/mol

(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate

CAS No.:

Cat. No.: VC16363456

Molecular Formula: C27H21NO6

Molecular Weight: 455.5 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate -

Specification

Molecular Formula C27H21NO6
Molecular Weight 455.5 g/mol
IUPAC Name [(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,5-dimethoxybenzoate
Standard InChI InChI=1S/C27H21NO6/c1-28-15-17(21-6-4-5-7-23(21)28)12-25-26(29)22-9-8-18(14-24(22)34-25)33-27(30)16-10-19(31-2)13-20(11-16)32-3/h4-15H,1-3H3/b25-12+
Standard InChI Key FZVSTJJHULTBAF-BRJLIKDPSA-N
Isomeric SMILES CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC(=C5)OC)OC
Canonical SMILES CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC(=C5)OC)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a conjugated system linking a 1-methylindole moiety to a 3-oxo-2,3-dihydrobenzofuran scaffold, esterified with a 3,5-dimethoxybenzoate group. This arrangement creates multiple sites for electronic interactions, including π-π stacking and hydrogen bonding, which influence both its chemical reactivity and potential biological interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₇H₂₁NO₆
Molecular Weight455.5 g/mol
IUPAC Name[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,5-dimethoxybenzoate
Canonical SMILESCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC(=C5)OC)OC
InChI KeyFZVSTJJHULTBAF-BRJLIKDPSA-N

The E-configuration of the methylidene bridge (confirmed by the "2E" designation) ensures planar geometry, critical for maintaining conjugation across the indole-benzofuran system.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence typical of indole-benzofuran hybrids:

  • Indole Intermediate Preparation:

    • 1-Methylindole is synthesized via Fischer indole synthesis or nucleophilic substitution on indole.

  • Benzofuran Core Construction:

    • Cyclization of substituted phenols under acidic conditions forms the 3-oxo-2,3-dihydrobenzofuran scaffold.

  • Coupling Reactions:

    • A Knoevenagel condensation links the indole methylidene group to the benzofuran ketone, followed by esterification with 3,5-dimethoxybenzoyl chloride.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Factors
Indole MethylationCH₃I, K₂CO₃, DMF, 60°CExcess methyl iodide, prolonged reaction time
Benzofuran CyclizationH₂SO₄, acetic acid, refluxControlled dehydration to avoid side products
Knoevenagel CondensationPiperidine, ethanol, 80°CAnhydrous conditions, inert atmosphere

Purification Challenges

The compound’s hydrophobicity (logP ≈ 4.2 estimated) complicates purification. Column chromatography with hexane/ethyl acetate gradients or preparative HPLC are typically employed.

Physicochemical and Reactivity Profiles

Solubility and Stability

  • Solubility: Poor in aqueous media (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.

  • Stability: Susceptible to hydrolysis under basic conditions due to the ester group. Storage at -20°C under nitrogen is recommended.

Reactivity Hotspots

  • Electrophilic Sites: The α,β-unsaturated ketone in benzofuran undergoes Michael additions.

  • Nucleophilic Targets: Ester carbonyl and indole nitrogen participate in acylations and alkylations.

Biological Implications and Mechanistic Hypotheses

Structure-Activity Relationships (SAR)

  • Methoxy Positioning: 3,5-Dimethoxy substitution on the benzoate enhances membrane permeability vs. para-substituted analogs.

  • Indole N-Methylation: Increases metabolic stability by reducing CYP450-mediated oxidation.

Comparative Analysis with Ethyl-Substituted Analogs

Impact of Alkyl Chain Length

Replacing the indole’s 1-methyl group with ethyl (as in (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate) introduces subtle changes:

Table 3: Methyl vs. Ethyl Derivatives

PropertyMethyl DerivativeEthyl Derivative
Molecular Weight455.5 g/mol469.5 g/mol
logP (Estimated)4.24.8
Synthetic Yield32% (reported)28% (reported)
ThermostabilityStable to 150°CDecomposes above 140°C

The ethyl group marginally increases hydrophobicity but reduces synthetic yield, likely due to steric hindrance during coupling.

Future Research Trajectories

Synthetic Chemistry Priorities

  • Catalyst Development: Enantioselective synthesis to explore chirality-dependent bioactivity.

  • Green Chemistry Approaches: Solvent-free mechanochemical synthesis to improve sustainability.

Biological Screening

  • Target Identification: High-throughput screening against kinase and GPCR libraries.

  • Metabolic Profiling: LC-MS studies to identify primary metabolites and detoxification pathways.

Computational Modeling

  • Docking Studies: Predicting affinity for tubulin’s colchicine binding site using AutoDock Vina.

  • QSAR Modeling: Correlating substituent patterns with cytotoxic potency across cell lines.

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